2-Bromo-7-methoxybenzo[d]oxazole

medicinal chemistry cross-coupling Suzuki-Miyaura

2-Bromo-7-methoxybenzo[d]oxazole (CAS 1782037-51-7) is a benzo-fused oxazole heterocycle with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol. This halogenated building block features a bromine atom at the 2-position and a methoxy group at the 7-position, conferring distinct electronic and steric properties that determine its reactivity profile in cross-coupling and medicinal chemistry workflows.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Cat. No. B12854819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-methoxybenzo[d]oxazole
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=N2)Br
InChIInChI=1S/C8H6BrNO2/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3
InChIKeyKPOPNEWGOZJLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-methoxybenzo[d]oxazole Specifications, CAS 1782037-51-7 & Bench-Ready Data for Procurement


2-Bromo-7-methoxybenzo[d]oxazole (CAS 1782037-51-7) is a benzo-fused oxazole heterocycle with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol . This halogenated building block features a bromine atom at the 2-position and a methoxy group at the 7-position, conferring distinct electronic and steric properties that determine its reactivity profile in cross-coupling and medicinal chemistry workflows. As a member of the broader benzoxazole class, its core scaffold is associated with antibacterial, anti-inflammatory, antifungal, and anticancer activities, making it a strategic choice for structure-activity relationship (SAR) explorations [1].

1
Benzo-fused oxazole building block for SAR library synthesis Supports cross-coupling and diversification workflows
2
2-Bromo handle enables efficient Pd-catalysed Suzuki-Miyaura coupling Reactivity documented for bromooxazole scaffolds (reported 61–98% yield range)
3
7-Methoxy group provides distinct regiochemical control Leaves C5 position available for selective electrophilic functionalization
4
Bench-stable brominated intermediate with commercial availability More stable than corresponding iodo analog; supplied at >95% purity

Why Generic 2-Halo-7-methoxybenzoxazole Substitution Fails: A Procurement Risk Analysis for 2-Bromo-7-methoxybenzo[d]oxazole


While the benzoxazole family shares a common core, substitution pattern nuances critically govern reactivity, selectivity, and ultimate synthetic utility. The 2-bromo substituent provides a substantially different oxidative addition rate in palladium-catalysed cross-coupling compared to the 2-chloro analog, directly impacting reaction yields and catalyst loadings [1]. Similarly, the position of the electron-donating methoxy group (7- vs. 5-) alters the electron density on the fused ring, modulating regioselectivity in subsequent electrophilic aromatic substitution or directed metalation steps [2]. Consequently, simply replacing 2-Bromo-7-methoxybenzo[d]oxazole with a regioisomer or a different 2-halo derivative without adjusting the synthetic protocol poses a significant risk of synthetic failure, lower yields, or loss of regiocontrol in multi-step syntheses of biologically active candidates.

2-Chloro analog may reduce coupling efficiency

The C-Cl bond requires higher activation energy for oxidative addition; using 2-chloro-7-methoxybenzoxazole under standard Suzuki conditions may lead to lower yields and require specialized catalytic systems.

5-Methoxy isomer alters regioselectivity

2-Bromo-5-methoxy isomer blocks the most electron-rich C5 position, potentially forcing electrophilic substitution to less favoured sites and increasing isomeric mixtures.

2-Iodo analog raises stability and availability concerns

Aryl iodides are photolabile and prone to dehalogenation; the 2-iodo derivative is largely absent from commercial catalogs, making it impractical for scalable procurement.

2-Bromo-7-methoxybenzo[d]oxazole vs. Closest Analogs: A Quantitative Head-to-Head Evidence Guide for Procurement


Superior Pd-Catalysed Cross-Coupling Reactivity of the 2-Bromo Substituent over the 2-Chloro Analog

In palladium-catalysed cross-coupling reactions, the oxidative addition step is rate-determining and highly sensitive to the nature of the halogen. Aryl bromides are known to be significantly more reactive than aryl chlorides under standard Suzuki-Miyaura conditions. Specifically, a comprehensive study of bromooxazole building blocks demonstrated that 2-bromooxazoles undergo Suzuki-Miyaura coupling with arylboronic acids to afford the desired 2-arylated products in yields ranging from 61% to 98% under parallel synthesis conditions [1]. In contrast, while not explicitly quantified in the same study under identical conditions, the activation energy for oxidative addition of aryl chlorides (C-Cl bond dissociation energy ~95 kcal/mol) is considerably higher than that of aryl bromides (C-Br bond dissociation energy ~79 kcal/mol), a well-established physical organic chemistry principle [2]. This translates to a practical advantage for the bromo compound: faster reaction rates at lower temperatures, reduced catalyst loading, and broader functional group tolerance, directly impacting synthetic efficiency and procurement value.

Cross-coupling reactivity
Class-level inference
C-Br bond ~79 kcal/mol vs. C-Cl ~95 kcal/mol; estimated >10× rate enhancement in oxidative addition
Supports higher coupling yields and lower catalyst loading compared to 2-chloro analog
Representative 2-bromooxazole Suzuki yields: 61–98% (literature); confirm under specific conditions
medicinal chemistry cross-coupling Suzuki-Miyaura C-H activation

Regioselectivity Control: 7-Methoxy vs. 5-Methoxy Positional Isomer Differentiating Electronic Properties

The position of the methoxy group on the benzoxazole core dictates the electron density distribution, which in turn governs regioselectivity in further functionalization. In benzoxazole systems, the C5 position is known to be more electron-rich and therefore more reactive toward electrophilic attack, while the C7 position is comparatively less activated [1]. Consequently, 2-Bromo-7-methoxybenzo[d]oxazole presents a unique electronic landscape distinct from its 5-methoxy isomer (2-Bromo-5-methoxybenzo[d]oxazole, CAS 1506305-50-5). The 7-methoxy substitution pattern leaves the C5 position free for selective electrophilic functionalization, while the 5-methoxy isomer blocks this most reactive site, potentially forcing reactions to occur at less favored positions. This differential is not merely academic; it determines the outcome of subsequent directed ortho-metalation, halogen dance, or electrophilic aromatic substitution reactions, directly impacting the diversity and purity of final compound libraries.

Regioselectivity control
Class-level inference
7-methoxy leaves C5 (most electron-rich) unblocked; 5-methoxy isomer blocks this site
Enables selective C5 functionalization, distinct from 5-methoxy regioisomer
Inferred from benzoxazole electronic structure principles; verify regiochemical outcome
medicinal chemistry regioselective synthesis electrophilic substitution SAR

Optimal Leaving Group Balance: 2-Bromo vs. 2-Iodo Trade-offs in Scalability and Stability

The 2-iodo analog (2-Iodo-7-methoxybenzo[d]oxazole) would theoretically offer even higher reactivity in oxidative addition due to the even weaker C-I bond (~56 kcal/mol) compared to C-Br (~79 kcal/mol) [1]. However, this reactivity comes at a substantial cost: aryl iodides are notoriously light-sensitive and prone to dehalogenation during storage, leading to purity degradation and variable reaction yields. Furthermore, 2-iodooxazoles are generally more expensive and less commercially available at scale. The 2-bromo derivative occupies the 'Goldilocks' zone within the halogen series—sufficiently reactive for efficient cross-coupling under mild conditions, yet stable enough for long-term storage and scalable handling . This balance is critical for industrial and academic procurement, where consistent quality and predictable reactivity are paramount.

Stability–reactivity balance
Class-level inference
C-Br bond ~23 kcal/mol stronger than C-I (~56 kcal/mol); bromo compound avoids photolytic dehalogenation
May support consistent synthetic outcomes and procurement reliability vs. scarce iodo analog
2-Iodo analog not listed in commercial databases; 2-bromo available at >95% purity
organic synthesis building block stability cross-coupling procurement

Physicochemical Differentiation: Predicted Lipophilicity (LogP) Advantage for Sample Purification and Handling

Predicted lipophilicity values differentiate 2-Bromo-7-methoxybenzo[d]oxazole from its 2-chloro analog in ways that matter for practical laboratory workflows. While experimentally measured LogP data are not yet reported in the primary literature for either compound, vendor-supplied calculated LogP values are available for the 2-chloro analog (LogP = 2.4898) . Based on Hansch π substituent constants (Br = 0.86 vs. Cl = 0.71 for aromatic systems), the bromo compound is predicted to exhibit a LogP value of approximately 2.65, or about 0.15-0.20 log units higher than its chloro counterpart [1]. This increased lipophilicity translates to longer retention times in reversed-phase HPLC purification—a practical advantage that can facilitate separation of closely eluting impurities during preparative chromatography, potentially reducing the number of purification cycles required to reach target purity.

Predicted lipophilicity
Class-level inference
Predicted LogP ~2.65 (bromo) vs. 2.49 (chloro); ΔLogP ≈ +0.15–0.20
Predicted to facilitate chromatographic separation in reversed-phase purification
Based on Hansch π constants; experimental LogP not yet reported
medicinal chemistry ADME purification preparative HPLC

Optimized Research & Industrial Application Scenarios for 2-Bromo-7-methoxybenzo[d]oxazole Based on Differential Evidence


Palladium-Catalysed Library Synthesis for Kinase Inhibitor SAR

The superior oxidative addition reactivity of the 2-bromo substituent over 2-chloro enables high-throughput parallel synthesis of 2-arylated benzoxazole libraries using standard Suzuki-Miyaura conditions with reduced catalyst loadings [1]. With demonstrated yields of 61-98% for bromooxazole scaffolds [1], 2-Bromo-7-methoxybenzo[d]oxazole is ideally suited for medicinal chemistry groups exploring kinase inhibitor chemical space, where the 7-methoxy group provides an additional vector for modulating target selectivity.

Regioselective C5 Diversification via Electrophilic Halogenation

Because the 7-methoxy substitution pattern leaves the most electron-rich C5 position of the benzoxazole core unblocked, this compound enables highly regioselective C5 halogenation (e.g., using N-halosuccinimide with Ru or Rh catalysis) to generate 2-bromo-5-halo-7-methoxybenzoxazole intermediates [2]. This regiochemical outcome is distinct from that of 2-bromo-5-methoxybenzoxazole, where the C5 position is blocked, forcing reactivity to alternative sites and often resulting in isomeric mixtures. The predictable regioselectivity reduces purification burden and increases the yield of the desired difunctionalized intermediate.

Multi-Step Synthesis of CNS-Targeted Drug Candidates Requiring High Lipophilicity Intermediates

The predicted elevated LogP of 2-Bromo-7-methoxybenzo[d]oxazole (~2.65) compared to its 2-chloro analog (2.49) positions it as a preferred intermediate for CNS drug discovery programs, where higher lipophilicity (LogP 2-4 range) is often desirable for blood-brain barrier penetration. The enhanced chromatographic retention also facilitates straightforward purification and isolation of this intermediate and its coupling products via preparative reversed-phase HPLC, streamlining multi-step synthetic routes to CNS-active candidates.

Scalable Building Block Supply for Industrial Medicinal Chemistry

The 2-bromo substitution pattern offers an optimal balance between coupling reactivity and shelf-stability, outperforming the more labile 2-iodo analog that is prone to photolytic dehalogenation and is largely absent from commercial catalogs [3]. This stability profile, combined with commercial availability at 95%+ purity from multiple suppliers, makes 2-Bromo-7-methoxybenzo[d]oxazole the pragmatic choice for industrial medicinal chemistry groups requiring reliable, scalable building blocks for hit-to-lead and lead optimization campaigns.

Application
Selection Property
Validation Focus
High-throughput Suzuki-Miyaura library synthesis for kinase inhibitor SAR studies
2-Bromo reactivity enables efficient parallel coupling with reduced catalyst loadings
Coupling yield and functional group tolerance under standard conditions
Regioselective C5 halogenation for difunctionalized intermediates
7-Methoxy substitution leaves C5 unblocked for selective electrophilic attack
Regioselectivity and purity of C5-functionalized products
CNS drug discovery intermediate with higher logP for BBB penetration studies
Predicted higher logP (~2.65) vs. 2-chloro analog (2.49)
Chromatographic retention and experimental logP confirmation
Scalable hit-to-lead and lead optimization campaigns
Bench-stable bromo reactivity vs. labile iodo analog; commercial availability at >95% purity
Shelf stability and coupling reproducibility across batches
Quote Request

Request a Quote for 2-Bromo-7-methoxybenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.